REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[C:10]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([O:9][CH3:10])[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
185 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=C(C1)C)O
|
Name
|
|
Quantity
|
437 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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2 L
|
Type
|
solvent
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Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
424 g
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Type
|
reactant
|
Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
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The mixture is stirred at 40° C. for 16 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is cooled to ambient temperature
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Type
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FILTRATION
|
Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
FILTRATION
|
Details
|
After filtration
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Type
|
CUSTOM
|
Details
|
the mixture is purified by flash silica gel chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC(=CC(=C1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |